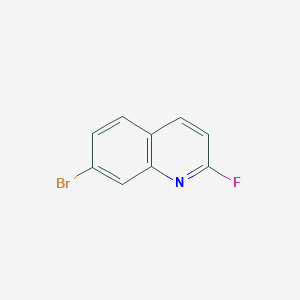

7-Bromo-2-fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLNYVMSQDPNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309256 | |

| Record name | Quinoline, 7-bromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007916-78-9 | |

| Record name | Quinoline, 7-bromo-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007916-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 7-bromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization Strategies and Scaffold Modification of 7 Bromo 2 Fluoroquinoline

Design Principles for Structural Diversification of the Quinoline (B57606) Core

The structural diversification of the 7-Bromo-2-fluoroquinoline core is guided by principles that aim to systematically explore chemical space and optimize molecular properties for various applications. A key strategy involves leveraging the differential reactivity of the C-Br and C-F bonds. The C-Br bond at the 7-position is more susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, making it a primary handle for introducing diversity. In contrast, the C-F bond at the 2-position is more stable, often being retained to influence the electronic properties of the quinoline ring system.

Design principles often focus on:

Vectorial Synthesis: Utilizing the bromine at position 7 as a starting point for building complexity in a specific direction away from the quinoline core.

Modulation of Physicochemical Properties: Introducing substituents that can fine-tune properties such as lipophilicity, aqueous solubility, and hydrogen bonding capacity.

Pharmacophore Elaboration: Using the quinoline as a scaffold to append known pharmacophoric elements to create hybrid molecules with potential for enhanced biological activity.

Introduction of Diverse Heterocyclic Moieties

The introduction of heterocyclic moieties to the this compound scaffold is a common strategy to expand its structural and functional diversity. These additions can significantly impact the molecule's biological activity and pharmacokinetic profile. The bromine atom at the 7-position serves as a convenient anchor for attaching various five- and six-membered heterocycles through cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions.

Examples of heterocyclic moieties that can be introduced include:

Azoles: Imidazoles, pyrazoles, and triazoles can be linked to introduce hydrogen bond donors and acceptors.

Pyridines: The pyridine (B92270) ring can be incorporated to enhance solubility and provide an additional site for interaction with biological targets.

Thiophenes and Furans: These five-membered aromatic heterocycles can act as bioisosteric replacements for phenyl groups.

Hybridization Strategies with Other Pharmacophores

Hybridization involves covalently linking the this compound scaffold with other known pharmacophores to create a single molecule with the potential for dual or synergistic biological activities. This approach can lead to the development of novel compounds with improved efficacy or the ability to overcome drug resistance mechanisms. The flexible nature of the 7-position, enabled by the bromo substituent, allows for the attachment of various linkers and pharmacophoric groups.

Common hybridization strategies include:

Coupling with Known Bioactive Moieties: Linking the quinoline core to fragments known to interact with specific enzymes or receptors.

Formation of Conjugates: Creating conjugates with molecules such as amino acids or peptides to potentially improve cell permeability or targeting.

Synthesis of Chemical Libraries Utilizing this compound as a Building Block

This compound is an ideal starting material for the construction of chemical libraries for high-throughput screening. Its well-defined reactive sites allow for a combinatorial approach to synthesis, where a diverse set of reactants can be systematically combined to generate a large number of distinct products. The robustness of cross-coupling reactions at the 7-position facilitates the parallel synthesis of arrays of compounds.

The generation of these libraries often follows a systematic approach where a common core (7-substituted-2-fluoroquinoline) is decorated with a variety of building blocks. For instance, a library could be constructed by reacting this compound with a diverse set of boronic acids via the Suzuki coupling reaction, leading to a wide range of 7-aryl or 7-heteroaryl-2-fluoroquinolines.

Influence of Substituents on Molecular Properties and Reactivity Profiles

Electronic Effects:

Electron-donating groups (EDGs) at the 7-position can increase the electron density of the quinoline ring system, potentially affecting its basicity and reactivity in electrophilic substitution reactions.

Electron-withdrawing groups (EWGs) at the same position can decrease the electron density, making the quinoline ring more susceptible to nucleophilic attack.

Steric Effects:

The size and shape of the substituent at the 7-position can influence the molecule's ability to bind to a biological target. Bulky groups may sterically hinder favorable interactions or, conversely, promote a specific binding conformation.

The interplay of these substituent effects is a critical consideration in the rational design of new 7-substituted-2-fluoroquinoline derivatives with desired properties.

Computational Chemistry and Molecular Modeling Studies of 7 Bromo 2 Fluoroquinoline and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory, HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which govern its reactivity, stability, and spectroscopic characteristics. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational efficiency. aps.org DFT calculations can elucidate the molecular structure, vibrational frequencies, and electronic properties of quinoline (B57606) derivatives. nih.gov

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and chemical reactivity. aimspress.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable.

While direct DFT studies on 7-Bromo-2-fluoroquinoline are not readily found, research on structurally related compounds provides valuable insights. For instance, a DFT study on 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one , a more complex heterocyclic system containing a 7-bromo substitution, utilized the B3LYP functional basis set to determine its molecular orbitals. nih.govresearchgate.net Such studies calculate the energy distribution and localization of the HOMO and LUMO, which are crucial for predicting how the molecule will interact with biological targets. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies Calculated via DFT (Note: Data below is for a related compound, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, as a proxy.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.32 nih.gov | Highest Occupied Molecular Orbital; relates to electron-donating capacity. |

| LUMO | -1.97 nih.gov | Lowest Unoccupied Molecular Orbital; relates to electron-accepting capacity. |

| Energy Gap (ΔE) | 4.35 nih.gov | Indicates the chemical reactivity and kinetic stability of the molecule. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. visionpublisher.info It is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the structural basis of ligand-receptor interactions. nih.gov

The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. youtube.com These enzymes are essential for managing DNA topology during replication, making them excellent targets for antibacterial agents. acs.org Docking studies have been extensively used to model the interaction between various fluoroquinolones and the DNA-binding sites of these enzymes. nih.gov

These simulations typically show that fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme, which leads to breaks in the DNA and ultimately bacterial cell death. nih.gov The interactions often involve hydrogen bonds with key amino acid residues within the quinolone-resistance determining region (QRDR) and coordination with a magnesium ion. For many fluoroquinolones, key interacting residues in E. coli DNA gyrase include Ser83 and Asp87.

Table 2: Representative Molecular Docking Results of Fluoroquinolones with Bacterial DNA Gyrase (Note: Data is for common fluoroquinolones to illustrate typical interactions.)

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

| Ciprofloxacin (B1669076) | E. coli DNA Gyrase | -10 to -13 (Varies by study) acs.org | Asp87, Ser83, Mg²⁺ ion bridge nih.gov |

| Moxifloxacin (B1663623) | M. tuberculosis DNA Gyrase | -8 to -10 (Varies by study) fortunejournals.com | Arg128, Asp94, Mg²⁺ ion bridge fortunejournals.com |

Interactions with Viral Proteases (e.g., SARS-CoV-2 Main Protease)

In the search for treatments for viral diseases like COVID-19, drug repurposing has been a key strategy. Computational methods have been employed to screen existing drugs against viral targets. The SARS-CoV-2 main protease (Mpro or 3CLpro) is an essential enzyme for viral replication and a primary target for antiviral drug development. nih.govscispace.com

Several in silico studies have investigated the potential of fluoroquinolones to inhibit SARS-CoV-2 Mpro. nih.gov Molecular docking simulations have explored how these compounds might fit into the active site of the protease, which is characterized by a catalytic dyad of Cys145 and His41. nih.gov Studies have shown that compounds like ciprofloxacin and moxifloxacin can form hydrogen bonds and hydrophobic interactions with key residues in the Mpro active site, suggesting a potential, albeit modest, inhibitory activity. nih.gov

Table 3: Representative Molecular Docking Results of Fluoroquinolones with SARS-CoV-2 Mpro (Note: Data is for common fluoroquinolones to illustrate potential interactions.)

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

| Ciprofloxacin | SARS-CoV-2 Mpro (6LU7) | -6.0 to -7.5 (Varies by study) nih.gov | His41, Met49, Glu166, Gln189 |

| Moxifloxacin | SARS-CoV-2 Mpro (6LU7) | -6.5 to -8.0 (Varies by study) nih.gov | Thr25, His41, Cys145, Glu166 |

Other Enzyme and Receptor Binding Predictions

Beyond their primary antibacterial and potential antiviral roles, computational studies have explored the interaction of quinoline derivatives with other biological targets. For example, certain fluoroquinolone derivatives have been investigated as potential anticancer agents due to their ability to inhibit human topoisomerase II, which is structurally related to bacterial gyrase. nih.govmdpi.com Docking studies are used to predict the binding affinity and selectivity of these compounds for the human enzyme, which is crucial for assessing their potential therapeutic window and side effects. nih.gov Additionally, docking has been used to screen quinoline complexes against other bacterial enzymes like dihydrofolate reductase and tyrosyl-tRNA synthetase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. iosrjournals.orgresearchgate.net By identifying key molecular descriptors (physicochemical properties) that influence activity, QSAR models can be used to predict the potency of newly designed molecules before their synthesis. iosrjournals.org

For fluoroquinolones, QSAR studies have been crucial in optimizing their antibacterial activity. nih.gov These models often use a set of known fluoroquinolone derivatives with their measured activities (e.g., Minimum Inhibitory Concentration, MIC) to train a mathematical model. The descriptors used in these models can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or topological (e.g., connectivity indices). nih.gov A robust QSAR model can provide insights into which structural modifications—such as substitutions at the C-7, N-1, or C-5 positions—are likely to enhance antibacterial potency. researchgate.netmdpi.com

Table 4: Example of a QSAR Model for Fluoroquinolone Derivatives (Note: This is a representative model to illustrate the methodology.)

| Model Equation | pIC₅₀ = 0.921(n5Ring) - 0.878(GGI9) - 0.801(TDB7u) + 0.901(TDB8u) + C nih.gov |

| Descriptor Type | Description |

| n5Ring | Topological Descriptor (Number of 5-membered rings) |

| GGI9 | Topological Charge Index |

| TDB7u / TDB8u | 3D Topological Distance Based Autocorrelation |

| Statistical Parameters | Value |

| R² (Correlation Coefficient) | 0.921 nih.gov |

| Q² (Cross-validation Coefficient) | 0.801 nih.gov |

| R²pred (Predictive R-squared) | 0.901 nih.gov |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the docked complex, the role of solvent molecules, and conformational changes in the protein or ligand upon binding. nih.govrsc.org

In Silico Characterization of Molecular Reactivity and Stability

Computational chemistry and molecular modeling serve as powerful tools for the in silico characterization of the molecular reactivity and stability of this compound and its derivatives. These theoretical studies provide valuable insights into the electronic structure and potential chemical behavior of these compounds, guiding further experimental research. Key aspects of this characterization involve the analysis of frontier molecular orbitals (HOMOs and LUMOs), the generation of molecular electrostatic potential (MEP) maps, and the calculation of various quantum chemical reactivity descriptors.

Detailed research findings from computational studies on molecules structurally related to this compound, such as other substituted quinolines and quinazolines, help in understanding their chemical properties. For instance, Density Functional Theory (DFT) is a commonly employed method to investigate the electronic properties and predict the reactivity of such heterocyclic systems. nih.gov

A crucial aspect of these computational analyses is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap is indicative of a more reactive and less stable molecule. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable tool, as they visualize the electron density distribution around a molecule. These maps help in identifying the electron-rich and electron-deficient regions of a molecule, which are susceptible to electrophilic and nucleophilic attack, respectively. Such information is critical in predicting the reactive sites of this compound and its derivatives in various chemical reactions. scielo.br

Due to the limited availability of specific computational data for this compound in the searched literature, the following data tables present findings for a structurally related compound, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, which has been studied using DFT calculations. This data serves as a representative example of the types of quantum chemical parameters that are evaluated to understand molecular reactivity and stability.

Calculated Molecular Properties of a 7-Bromo-Substituted Heterocycle

| Parameter | Value |

|---|---|

| HOMO Energy (EHOMO) | -6.4559 eV |

| LUMO Energy (ELUMO) | -1.6351 eV |

| HOMO-LUMO Gap (ΔE) | 4.8208 eV |

Data sourced from a DFT study on 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. nih.gov

The relatively high value of the HOMO-LUMO gap for this related compound suggests significant molecular stability. nih.gov

Quantum Chemical Reactivity Descriptors for a 7-Bromo-Substituted Heterocycle

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the chemical behavior of a molecule. nih.gov

| Reactivity Descriptor | Value |

|---|---|

| Ionization Potential (I) | 6.4559 eV |

| Electron Affinity (A) | 1.6351 eV |

| Electronegativity (χ) | 4.0455 eV |

| Chemical Hardness (η) | 2.4104 eV |

| Chemical Softness (S) | 0.2074 eV-1 |

| Electrophilicity Index (ω) | 3.3949 eV |

Data and descriptors derived from a DFT study on 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. nih.gov

These descriptors provide a quantitative measure of various aspects of the molecule's reactivity. For instance, chemical hardness (η) and softness (S) are indicators of the molecule's resistance to change in its electron distribution. A harder molecule is less reactive, while a softer molecule is more reactive. nih.gov The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These in silico characterizations are fundamental in the rational design of new derivatives of this compound with tailored stability and reactivity profiles for various applications.

Medicinal Chemistry Research and Preclinical Studies of 7 Bromo 2 Fluoroquinoline Derivatives

Design Rationales for Novel Therapeutic Agents Based on 7-Bromo-2-fluoroquinoline Scaffolds

The foundational design rationale for therapeutic agents based on the quinolone scaffold lies in its proven ability to interfere with bacterial DNA replication. The core bicyclic system, particularly the 4-oxo-pyridine-3-carboxylic acid moiety, is essential for this activity. The primary goal of medicinal chemistry in this field is to modify peripheral positions (such as N-1, C-2, C-5, C-6, C-7, and C-8) to enhance potency, broaden the antibacterial spectrum, and improve pharmacokinetic properties.

The design of derivatives based on a this compound scaffold is a strategic exploration of the chemical space beyond traditional fluoroquinolones. The rationale includes:

Exploring Unconventional Halogenation Patterns: While a fluorine atom at the C-6 position is a hallmark of the highly successful fluoroquinolone class, placing a fluorine at the C-2 position is a less common strategy. Historically, substitutions at the C-2 position were often considered unfavorable due to potential loss of activity. nih.gov However, modern drug design seeks to challenge these assumptions, investigating whether a C-2 fluorine can confer unique electronic or steric properties that might lead to novel interactions with target enzymes or overcome existing resistance mechanisms.

Investigating Bioisosteric Replacements at C-7: The C-7 position is widely recognized as a critical site for modulating the spectrum and potency of quinolones. This position is most commonly substituted with nitrogen-containing heterocycles (e.g., piperazine, pyrrolidine) that enhance Gram-positive and/or Gram-negative activity. The rationale for introducing a simple bromine atom at C-7 is to replace these larger, flexible, and often basic groups with a small, electronegative halogen. This modification significantly alters the steric and electronic profile of the molecule, which can lead to different binding affinities and target selectivities.

Molecular Hybridization: The this compound scaffold can serve as a core for hybridization with other known pharmacophores. By coupling the quinoline (B57606) nucleus to other biologically active moieties, researchers aim to develop dual-action agents that may target multiple pathways in bacterial cells, potentially leading to synergistic effects and a lower propensity for resistance development. researchgate.net

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological effects. For quinolone derivatives, SAR is well-established for certain positions, while ongoing research continues to refine our understanding of others.

Halogen atoms play a pivotal role in the activity of quinolone antibacterials, and their effect is highly dependent on their position on the quinoline ring.

C-2 Position: Substitutions at the C-2 position have been sparsely explored compared to other sites. Early studies with 2-methyl and 2-hydroxyl groups resulted in a loss of biological activity, leading to the general view that this position was intolerant to modification. nih.gov However, more recent research has shown that certain C-2 substitutions can be accommodated. For instance, a series of 2-fluoro quinolone hybrids demonstrated potent activity against drug-resistant pathogens, suggesting that a fluorine atom at this position can be beneficial. nih.gov The planarity between the C-4 keto and C-3 carboxylic acid groups is considered a critical factor for activity, and any C-2 substituent must not disrupt this conformation. nih.gov

C-6 Position: The presence of a fluorine atom at C-6 is the defining feature of the fluoroquinolone class. This substitution is known to significantly enhance the inhibition of DNA gyrase and improve cell penetration, leading to a dramatic increase in antibacterial potency compared to non-fluorinated analogs. asm.org

C-7 Position: While typically a site for heterocyclic rings, the introduction of a halogen can have significant effects. In a study of kynurenic acid, a related quinoline derivative, the introduction of a chlorine atom at C-7 resulted in a 70-fold increase in potency for its target receptor. This highlights that a halogen at this position can provide favorable electronic and steric interactions. The investigation of 7-bromoquinoline derivatives confirms the scientific interest in exploring the impact of a C-7 halogen on antimicrobial activity. researchgate.net

C-8 Position: A halogen, such as fluorine or chlorine, at the C-8 position has been shown to improve oral absorption and enhance activity against anaerobic bacteria. oup.comresearchgate.net However, it can also increase the potential for phototoxicity. oup.comresearchgate.net

Heterocyclic Substituents: The vast majority of clinically successful quinolones feature a five- or six-membered nitrogen-containing heterocycle at this position. An aminopyrrolidine ring generally improves Gram-positive activity, whereas a piperazine ring enhances potency against Gram-negative bacteria like Pseudomonas aeruginosa. oup.com Increasing the steric bulk of these rings through alkylation can further enhance Gram-positive activity and improve pharmacokinetic properties like serum half-life. oup.comresearchgate.net

Bromo Substituent: Replacing the common heterocyclic moieties with a bromine atom represents a significant structural simplification. Bromine is an electronegative atom that can participate in halogen bonding and alter the electronic distribution of the quinoline ring system. Studies on 7-bromoquinoline-5,8-dione derivatives, which were synthesized and evaluated for antimicrobial activity, demonstrate the viability of this approach. researchgate.net While these specific dione derivatives showed modest activity, the research validates the exploration of a C-7 bromo substitution. Furthermore, a study on 9-bromo substituted indolizinoquinoline-5,12-dione derivatives yielded compounds with exceptionally potent activity against a range of bacteria, including MRSA, indicating that bromine substitution on the quinoline scaffold can lead to highly effective antibacterial agents. nih.gov

Beyond the halogenation pattern and the C-7 substituent, other functional groups are essential for the antibacterial activity of the quinolone core.

C-3 Carboxyl and C-4 Keto Groups: The carboxylic acid at position C-3 and the ketone at position C-4 are fundamental for the mechanism of action. These two groups form a bidentate chelate with a magnesium ion, which is crucial for binding the drug to the bacterial DNA-gyrase complex. nih.gov The planarity between these two functional groups is considered the most important criterion for biological activity. nih.gov Modifications that remove or replace the C-3 carboxyl group, such as converting it to a carbonylhydrazone, typically result in a significant loss of antibacterial activity, although such changes can sometimes introduce other biological activities like anticancer effects.

N-1 Substituent: The substituent at the N-1 position is critical for potency and target interaction. A cyclopropyl group is widely considered the most potent modification at this position, conferring excellent activity against a broad range of bacteria. oup.com Other effective substituents include ethyl, 2,4-difluorophenyl, and tert-butyl groups, which have been shown to improve antibacterial activity and/or pharmacokinetic properties. nih.gov The N-1 substituent has a hydrophobic interaction within the major groove of the DNA, contributing to the stability of the drug-enzyme-DNA ternary complex. oup.com

Preclinical Biological Activity Spectrum (In Vitro and In Silico Evaluations)

Preclinical evaluation of novel quinoline derivatives involves determining their spectrum of activity against various bacterial strains through in vitro testing and predicting their interactions with target enzymes using in silico molecular docking studies.

The antibacterial potential of this compound derivatives is predicted based on the activity of structurally related compounds. The primary mechanism of action is the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), which disrupts DNA replication and leads to rapid cell death.

In vitro studies on quinoline derivatives with relevant substitutions have yielded promising results. For example, a series of 7-bromoquinoline-5,8-dione derivatives incorporating aryl sulfonamides were tested against several bacterial and fungal strains and confirmed their antibiotic potential, with minimum inhibitory concentration (MIC) values in the range of 0.80–1.00 mg/mL. researchgate.net While these values indicate modest activity, they establish a baseline for the contribution of the 7-bromoquinoline scaffold.

In contrast, other studies on halogenated quinolines have shown much higher potency. Research on 2-fluoro quinolone hybrids produced compounds with potent activity against drug-resistant S. pneumoniae, with MIC values as low as ≤ 0.008 µg/mL. nih.gov Similarly, certain 9-bromo substituted quinoline derivatives demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 0.063 µg/mL. nih.gov

The following tables summarize representative in vitro antibacterial activity for structurally related bromo- and fluoro-substituted quinoline derivatives.

| Compound Class | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 9-Bromo Indolizinoquinoline-5,12-diones nih.gov | S. aureus ATCC25923 | 0.031 |

| MRSA ATCC43300 | 0.063 | |

| 7-Bromoquinoline-5,8-dione Sulfonamides researchgate.net | K. pneumoniae | 800 - 1000 |

| S. typhi | 800 - 1000 |

| Compound ID | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 16 | S. pneumoniae ATCC 49619 | ≤ 0.008 |

| Compound 17 | ≤ 0.008 | |

| Compound 18 | ≤ 0.008 |

These findings suggest that while the specific this compound scaffold requires direct evaluation, the presence of both bromo and fluoro substituents on the quinoline ring has been associated with potent antibacterial activity in different molecular contexts.

Research on Anticancer and Cytotoxic Activity

Derivatives of the quinoline scaffold, particularly fluoroquinolones, have been extensively investigated for their potential as anticancer agents. The cytotoxic activity of these compounds is often attributed to their ability to interfere with crucial cellular processes in cancer cells.

Research into various substituted quinolines and fluoroquinolones has demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines. While specific studies focusing solely on this compound are limited, the anticancer potential of structurally related compounds provides valuable insights. For instance, various N-acylated and N-sulfonated derivatives of ciprofloxacin (B1669076), a well-known fluoroquinolone, have shown enhanced anticancer activity compared to the parent drug against breast cancer (MCF-7) cell lines, with some derivatives exhibiting IC₅₀ values as low as 4.3 µM. nih.govekb.eg Similarly, norfloxacin derivatives have demonstrated potent activity against prostate (PC3, DU145) and breast (MCF7, MDA-MB231) cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov

The substitution pattern on the quinoline ring plays a critical role in determining the cytotoxic potency. Studies on other halogenated quinoline derivatives have shown that the position and nature of the halogen can influence activity. For example, a bromine-containing ciprofloxacin derivative showed notable activity against lung cancer (A549) cells. nih.gov The anticancer mechanism for many of these derivatives is linked to the induction of the cell cycle arrest and apoptosis. nih.govekb.eg

Table 1: Examples of Cytotoxic Activity of Related Fluoroquinolone Derivatives

| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| N-acylated Ciprofloxacin Derivative | MCF-7 (Breast) | 4.3 µM | nih.gov |

| Norfloxacin Derivative | MDA-MB-231 (Breast) | 1.52 µM | nih.gov |

| Norfloxacin Derivative | DU145 (Prostate) | 1.56 µM | nih.gov |

| Ciprofloxacin-Chalcone Hybrid | A549 (Lung) | 27.71 µM | nih.gov |

| Moxifloxacin (B1663623) Derivative (IIIf) | MCF-7 (Breast) | 1.67 µM | nih.gov |

| Ofloxacin Derivative (VIb) | MDA-MB-468 (Breast) | 0.41 µM | nih.gov |

Research on Antimalarial and Antitubercular Activity

The quinoline core is historically significant in the fight against malaria, with quinine and synthetic derivatives like chloroquine being cornerstone therapies. The 7-substituted quinoline scaffold is crucial for antimalarial activity. Research has shown that 7-chloro-4-aminoquinoline derivatives are highly effective against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. derpharmachemica.com Hybrid molecules incorporating the 7-chloroquinoline moiety have demonstrated potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of the parasite. nih.gov While direct studies on this compound are not prevalent, the activity of 7-bromo and 7-chloro analogues suggests that this scaffold is promising for antimalarial drug discovery. The substitution at the 7-position with a halogen is a key feature for inhibiting hemozoin formation in the parasite, a critical detoxification pathway. nih.gov

In the realm of antitubercular research, fluoroquinolones are important second-line drugs for treating infections caused by Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. itg.be Their mechanism of action involves targeting bacterial DNA gyrase. itg.be The in vitro activity of various fluoroquinolones against Mtb has been well-established. For example, moxifloxacin and levofloxacin have shown high potency with a minimum inhibitory concentration (MIC₉₀) of 1 mg/L against Mtb strains. nih.gov Although specific MIC values for this compound are not available, the proven efficacy of the broader fluoroquinolone class against Mtb indicates the potential of its derivatives as antitubercular agents.

Table 2: Antimicrobial Activity of Related Quinolone Derivatives

| Compound Class | Organism | Reported Activity (MIC₉₀) | Reference |

|---|---|---|---|

| Moxifloxacin | Mycobacterium tuberculosis | 1 mg/L | nih.gov |

| Levofloxacin | Mycobacterium tuberculosis | 1 mg/L | nih.gov |

| Ofloxacin | Mycobacterium tuberculosis | 2 mg/L | nih.gov |

| Ciprofloxacin | Mycobacterium tuberculosis | 4 mg/L | nih.gov |

Other Investigational Biological Activities

Beyond their anticancer, antimalarial, and antitubercular properties, the versatile quinoline and fluoroquinolone scaffolds have been explored for a range of other biological activities. These include antibacterial activity against various Gram-positive and Gram-negative bacteria, which is the most well-known application of this class. mdpi.com Furthermore, certain quinoline derivatives have been investigated for antifungal, antiviral, and anti-inflammatory effects. The specific biological profile of this compound derivatives in these other areas remains a subject for future investigation, but the broad bioactivity of the parent scaffold suggests potential for discovery in these fields.

Molecular Mechanisms of Action (Investigational Hypotheses)

Understanding the molecular mechanisms through which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Research on the broader class of fluoroquinolones provides a strong foundation for hypothesizing these mechanisms.

The primary and most well-characterized mechanism of action for fluoroquinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for managing DNA topology during replication, transcription, and repair. nih.gov Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA. This leads to the accumulation of double-strand breaks in the bacterial chromosome, blocking DNA replication and ultimately causing cell death. nih.gov

This mechanism is also relevant to the anticancer activity of some quinolone derivatives. Human cells possess a similar enzyme, topoisomerase II, which is a validated target for several established anticancer drugs. nih.govrsc.org Fluoroquinolone derivatives have been shown to inhibit human topoisomerase II, suggesting a similar mechanism of action in cancer cells. nih.govnews-medical.netresearchgate.net Molecular docking studies have been employed to model the binding interactions of fluoroquinolone derivatives within the active site of DNA gyrase, providing insights into the structural requirements for potent inhibition. nih.govmdpi.com It is hypothesized that this compound derivatives would share this primary mechanism of action, with the specific substitutions influencing the potency and selectivity towards bacterial versus human topoisomerases.

Some of the proposed molecular targets for quinoline derivatives include:

Tyrosine Kinases: Several quinoline-based compounds act as inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.

Tubulin Polymerization: Certain quinoline-chalcone hybrids have been found to inhibit tubulin polymerization, thereby disrupting the formation of the mitotic spindle and arresting cancer cells in the G2/M phase of the cell cycle.

Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death (apoptosis) in cancer cells through various pathways, including the intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases. ekb.egnih.gov

These alternative mechanisms expand the potential therapeutic applications of the this compound scaffold and suggest that its derivatives could act as multi-target agents.

Drug Repositioning and Scaffold Redesign Strategies in Drug Discovery

The established safety and pharmacokinetic profiles of existing drugs make them attractive candidates for drug repositioning, which involves finding new therapeutic uses for approved or investigational compounds. Fluoroquinolone antibiotics are a prime example of a drug class being actively explored for repositioning, particularly as anticancer agents. nih.govrsc.org The discovery that these compounds can inhibit human topoisomerases has spurred research into optimizing their structure for enhanced cytotoxicity against cancer cells while minimizing antibacterial activity. nih.govresearchgate.net

The this compound core represents a versatile scaffold for redesign strategies. Medicinal chemists can systematically modify this structure to enhance its activity against specific targets or to develop compounds with novel biological profiles. This process, often referred to as scaffold hopping or modification, involves altering substituents at various positions on the quinoline ring to improve potency, selectivity, and drug-like properties. nih.gov The quinoline scaffold's adaptability allows for its use in creating hybrid molecules, where it is combined with other pharmacophores to achieve synergistic effects or dual-action mechanisms. nih.gov The development of new derivatives from the this compound scaffold is a promising strategy for generating novel drug candidates for a variety of diseases.

Applications in Materials Science and Organic Electronics Research

7-Bromo-2-fluoroquinoline as a Precursor for Functional Materials

The strategic placement of bromine and fluorine atoms on the quinoline (B57606) core of this compound provides two distinct reaction sites, enabling its use as a versatile precursor in the synthesis of more complex, functional molecules. The bromo group is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful tools for forming carbon-carbon bonds. These reactions allow for the introduction of a wide range of functional moieties, including aromatic rings, extended π-conjugated systems, and other organic fragments.

The fluorine atom, on the other hand, can influence the electronic properties of the resulting molecule through its strong electron-withdrawing nature. This can lead to lower LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is often desirable for creating n-type or ambipolar organic semiconductors. The presence of fluorine can also enhance the stability and solubility of the final materials.

While specific research detailing the synthesis of functional materials directly from this compound is still emerging, the principles of molecular design strongly suggest its utility. For instance, by reacting this compound with an appropriate boronic acid via a Suzuki coupling, a new bi-aryl compound can be synthesized. The properties of this new material would be dictated by the nature of the coupled aromatic group.

Table 1: Potential Cross-Coupling Reactions with this compound

| Reaction Type | Reactant | Potential Product Functionality | Potential Application Area |

| Suzuki Coupling | Aryl Boronic Acid | Extended π-conjugation, Charge transport moieties | Organic Semiconductors, Emissive Materials |

| Stille Coupling | Organostannane | Polymerizable units, Complex aromatic systems | Conductive Polymers, Non-linear Optics |

| Sonogashira Coupling | Terminal Alkyne | Rigid, linear π-systems, Chromophores | Molecular Wires, Organic Dyes |

| Buchwald-Hartwig Amination | Amine | Hole-transporting groups, Donor-acceptor structures | Hole Transport Layers (HTLs) in OLEDs |

The data in this table is illustrative of the potential synthetic pathways and is based on established organometallic chemistry principles applied to the structure of this compound.

Integration into Organic Electronic Devices

The tailored electronic properties that can be achieved by modifying this compound make it a promising candidate for integration into various organic electronic devices. The ability to tune the energy levels of the HOMO (Highest Occupied Molecular Orbital) and LUMO through chemical derivatization is crucial for optimizing charge injection, transport, and recombination in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).

In the context of OLEDs, derivatives of this compound could potentially serve as host materials for phosphorescent emitters, or as electron-transporting materials, leveraging the electron-deficient nature of the fluorinated quinoline core. For OFETs, the introduction of appropriate side chains via the bromo position could promote self-assembly and crystalline packing in thin films, which is essential for efficient charge transport.

While documented examples of devices specifically incorporating this compound are not yet prevalent in the scientific literature, the foundational properties of this compound align well with the requirements for materials in organic electronics. Further research into the synthesis and characterization of its derivatives is anticipated to unlock its full potential in this rapidly advancing field.

Table 2: Potential Applications of this compound Derivatives in Organic Electronics

| Device Type | Potential Role of Derivative | Key Desired Property |

| OLED | Electron Transport Layer (ETL) / Host Material | High electron mobility, appropriate energy levels |

| OFET | Active Semiconductor Layer | Good charge carrier mobility, environmental stability |

| OPV | Acceptor Material | Broad absorption spectrum, efficient charge separation |

This table outlines hypothetical applications based on the predicted electronic characteristics of materials that could be synthesized from this compound.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. hyphadiscovery.comspringernature.com By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: The proton NMR spectrum of 7-Bromo-2-fluoroquinoline is expected to reveal five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the five protons on the quinoline (B57606) ring system. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen, fluorine, and bromine atoms. tsijournals.comuncw.edu Spin-spin coupling between adjacent protons would result in doublet and triplet splitting patterns, allowing for the assignment of each proton to its specific position on the ring. Furthermore, long-range coupling between protons and the fluorine atom (²JHF, ³JHF, ⁴JHF) would introduce additional complexity and provide crucial data for confirming the substitution pattern.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would show nine distinct signals for the nine carbon atoms in the this compound molecule. The chemical shifts would be characteristic of an aromatic heterocyclic system. A key feature would be the large one-bond carbon-fluorine coupling constant (¹JCF) for the carbon atom directly attached to the fluorine (C-2), which typically appears as a doublet with a coupling constant in the range of 240-260 Hz. rsc.org Smaller, long-range C-F coupling constants for other carbons in the vicinity of the fluorine atom would also be observable, providing further structural confirmation. blogspot.com

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated organic compounds. nih.govnih.gov The ¹⁹F NMR spectrum of this compound would exhibit a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is highly sensitive to its electronic environment. researchgate.net This signal would appear as a complex multiplet due to coupling with nearby protons (primarily H-3).

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Expected Signals | Predicted Chemical Shift Region | Key Features and Coupling |

| ¹H NMR | 5 | ~ δ 7.0 - 9.0 ppm | Doublets and triplets due to H-H coupling; additional splitting from H-F coupling. |

| ¹³C NMR | 9 | ~ δ 110 - 160 ppm | Large ¹JCF doublet for C-2; smaller ²⁻⁴JCF couplings for other carbons. |

| ¹⁹F NMR | 1 | Varies (e.g., ~ δ -100 to -130 ppm) | Multiplet due to coupling with adjacent protons. |

Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can measure m/z values to several decimal places. libretexts.orgyoutube.com This high accuracy allows for the unambiguous determination of a molecule's elemental formula. researchgate.netresearchgate.net For this compound (C₉H₅BrFN), the exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value to confirm the formula. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Analysis of the fragmentation patterns in the mass spectrum can provide further structural information. libretexts.orgchemguide.co.ukgbiosciences.com While the quinoline ring is relatively stable, fragmentation could occur through the loss of the halogen atoms or other small neutral molecules, providing clues that support the proposed structure. researchgate.net

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Information Gained |

| Molecular Formula | C₉H₅BrFN | - |

| Calculated Exact Mass ([M]⁺) | 224.9613 (for ⁷⁹Br) | Confirms elemental composition. |

| Isotopic Pattern | [M]⁺ and [M+2]⁺ peaks of ~1:1 ratio | Confirms the presence of one bromine atom. |

| Potential Fragments | [M-Br]⁺, [M-F]⁺, [M-HCN]⁺ | Supports the core quinoline structure and substitution. |

Vibrational Spectroscopy (Infrared, Raman)

The IR and Raman spectra of this compound would be expected to show characteristic bands for the quinoline core and its substituents. researchgate.netscialert.netmdpi.com Key expected vibrations include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C and C=N stretching: A series of bands in the 1620-1400 cm⁻¹ region, characteristic of the quinoline ring system.

C-F stretching: A strong absorption in the IR spectrum, typically in the 1350-1150 cm⁻¹ range.

C-Br stretching: Found at lower wavenumbers, generally in the 700-500 cm⁻¹ region.

Table 3: Predicted Vibrational Spectroscopy Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) |

| Aromatic C-H stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C/C=N stretch | 1620 - 1400 | IR, Raman |

| C-F stretch | 1350 - 1150 | Strong in IR |

| Aromatic C-H bend | 900 - 675 | IR |

| C-Br stretch | 700 - 500 | IR, Raman |

Electronic Spectroscopy (UV-Visible)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like quinoline derivatives, the absorption is dominated by π → π* transitions. researchgate.netmdpi.commdpi.comresearchgate.net

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show multiple absorption bands characteristic of the quinoline chromophore. nih.gov The positions (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the electronic effects of the bromo and fluoro substituents. These substituents can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to the parent quinoline molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. azolifesciences.comazom.comnih.govlibretexts.org By analyzing the diffraction pattern of X-rays scattered by a single crystal of the compound, researchers can generate a detailed model of the molecule. nih.gov

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide precise data on:

Atomic Connectivity: An unambiguous confirmation of the molecular structure.

Bond Lengths and Angles: Exact measurements of all intramolecular distances and angles.

Conformation and Planarity: Information on the planarity of the quinoline ring system.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including potential π-stacking or halogen bonding interactions.

To date, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases.

Q & A

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.